REACTION_CXSMILES
|
C(N(CC)CC)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:10]=1[C:11]#[N:12].[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C1C=CN=CC=1)C.ClCCl>[C:20]([NH:12][CH2:11][C:10]1[CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=[CH:16][C:9]=1[NH2:8])(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
38.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to +5° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC1=C(C=CC(=C1)[N+](=O)[O-])N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |